Surface Silanol Density Reduction: TDMAMS Achieves ~10× Lower Residual Silanols than Unmodified Silicon
On native oxide‑terminated silicon, TDMAMS modification decreases the surface silanol density from 3.66 OH/nm² to 0.31 OH/nm², a factor of ~10 reduction, as quantified by HS‑LEIS after Zn‑tagging [1]. For comparison, conventional silylation methods (e.g., HMDS or TMCS) typically leave a residual silanol density of ≥0.6 OH/nm² on silica surfaces [2]; TDMAMS achieves a factor of ~2 lower than this benchmark. The deposition is self‑limiting and completed in a single gas‑phase exposure at near‑atmospheric pressure.
| Evidence Dimension | Surface silanol density (OH/nm²) |
|---|---|
| Target Compound Data | 0.31 OH/nm² (TDMAMS-modified native oxide‑terminated Si) |
| Comparator Or Baseline | 3.66 OH/nm² (unmodified native oxide‑terminated Si); ≤0.6 OH/nm² (conventionally silylated silica benchmark) |
| Quantified Difference | 11.8‑fold reduction vs. unmodified Si; ≥1.9‑fold lower than typical silylation benchmark |
| Conditions | Atmospheric‑pressure gas‑phase reactor; planar Si with native oxide; quantified by DMZ‑tagging and HS‑LEIS |
Why This Matters
For chromatography, microfluidics, and semiconductor passivation, lower residual silanol density directly correlates with reduced non‑specific adsorption and improved surface inertness.
- [1] Moeini B, Avval TG, Brongersma HH, et al. Controlling the surface silanol density in capillary columns and planar silicon via the self‑limiting, gas‑phase deposition of tris(dimethylamino)methylsilane, and quantification of surface silanols after silanization by low energy ion scattering. J Chromatogr A. 2023;1707:464248. View Source
- [2] Low‑silanol silica. Justia Patents. Silylated silica having an SiOH density per nm² of less than 0.6. 2002. View Source
